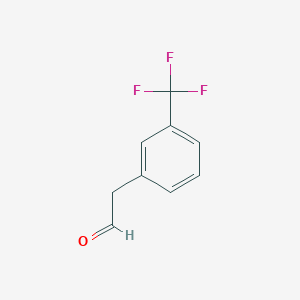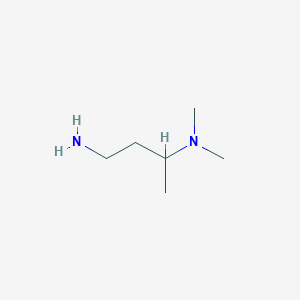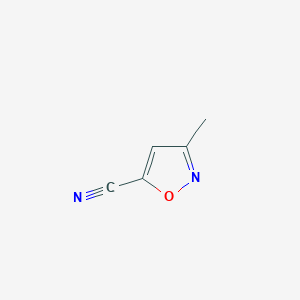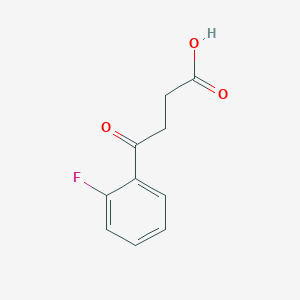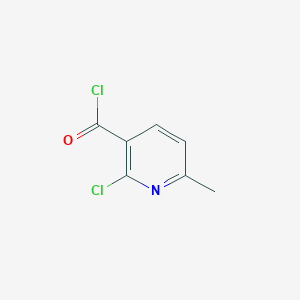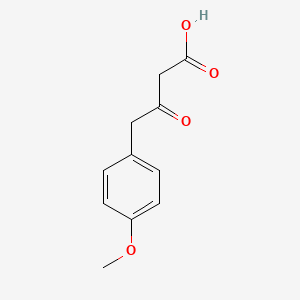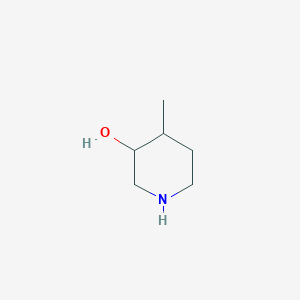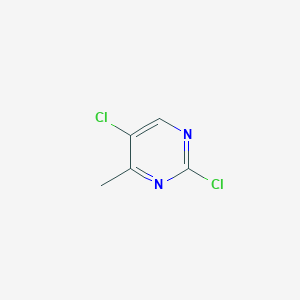![molecular formula C14H22BNO4 B1320879 {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid CAS No. 129112-20-5](/img/structure/B1320879.png)
{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid
概要
説明
{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diisopropylcarbamoyl and a methoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis, medicinal chemistry, and material science.
科学的研究の応用
Chemistry
In organic synthesis, {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions .
Biology
The compound is explored for its potential as a biochemical probe due to its ability to interact with diol-containing biomolecules, making it useful in the study of carbohydrate recognition and enzyme inhibition .
Medicine
In medicinal chemistry, this boronic acid derivative is investigated for its potential as an inhibitor of serine proteases and other enzymes involved in disease pathways .
Industry
The compound finds applications in the development of advanced materials, such as sensors and catalysts, due to its unique chemical properties .
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols in biological systems, which is a key aspect of their biochemical activity . In the context of Suzuki–Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where they transfer their organic group to a transition metal .
Biochemical Pathways
Boronic acids are integral to the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the presence of other functional groups .
Result of Action
The ability of boronic acids to form reversible covalent bonds can influence various biological processes, including enzyme activity and signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of boronic acids. Factors such as pH and the presence of diols can affect the formation and stability of boronate esters, which are formed when boronic acids interact with diols .
Safety and Hazards
While the specific safety data sheet for “(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid” was not found, boronic acids in general may pose certain hazards. For instance, they may damage fertility and the unborn child . It’s recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions could focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery . There is also a need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .
生化学分析
Biochemical Properties
(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with cis-diols. This interaction is crucial for the compound’s function as a sensor and inhibitor. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by forming a covalent bond with the active site serine or threonine residues. This interaction is reversible, allowing for dynamic regulation of enzyme activity .
Cellular Effects
The effects of (2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction pathways. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, (2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid exerts its effects through several mechanisms. It binds to biomolecules such as enzymes and proteins, forming reversible covalent bonds with diol-containing residues. This binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained inhibition of target enzymes, affecting cellular processes such as signal transduction and metabolism .
Dosage Effects in Animal Models
The effects of (2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect without causing adverse effects .
Metabolic Pathways
(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the metabolism of carbohydrates, lipids, and proteins by modulating the activity of key enzymes involved in these pathways. For example, it can inhibit enzymes involved in glycolysis and gluconeogenesis, affecting glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of (2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, as it interacts with target enzymes and proteins in specific cellular compartments .
Subcellular Localization
The subcellular localization of (2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents is also explored to minimize environmental impact .
化学反応の分析
Types of Reactions
{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products
The major products formed from these reactions include phenols, boronate esters, and various substituted phenyl derivatives .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Borinic acids
Uniqueness
Compared to similar compounds, {2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}boronic acid exhibits enhanced stability and specificity due to the presence of the diisopropylcarbamoyl and methoxy groups. These substituents provide steric hindrance and electronic effects that improve the compound’s reactivity and selectivity in various chemical reactions .
特性
IUPAC Name |
[2-[di(propan-2-yl)carbamoyl]-3-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-9(2)16(10(3)4)14(17)13-11(15(18)19)7-6-8-12(13)20-5/h6-10,18-19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBLFRRWTANPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C(=O)N(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595627 | |
| Record name | {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129112-20-5 | |
| Record name | {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


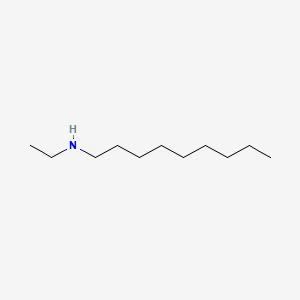
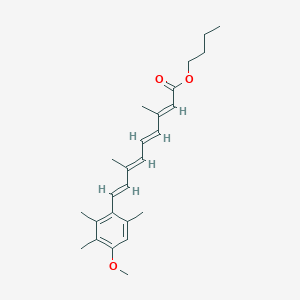
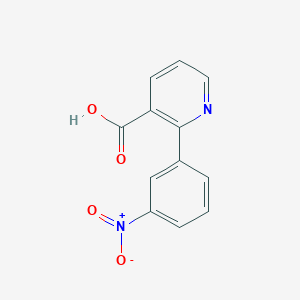
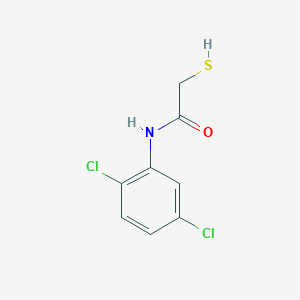
![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)
